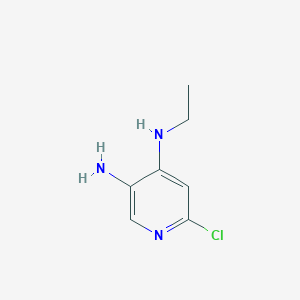

5-Amino-2-chloro-4-ethylaminopyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10ClN3 |

|---|---|

Molecular Weight |

171.63 g/mol |

IUPAC Name |

6-chloro-4-N-ethylpyridine-3,4-diamine |

InChI |

InChI=1S/C7H10ClN3/c1-2-10-6-3-7(8)11-4-5(6)9/h3-4H,2,9H2,1H3,(H,10,11) |

InChI Key |

HQTXZZUNAHIRTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=NC=C1N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2 Chloro 4 Ethylaminopyridine and Its Analogs

Established Synthetic Routes to the 5-Amino-2-chloro-4-ethylaminopyridine Core

While a direct, single-step synthesis for this compound is not prominently documented in publicly available literature, its synthesis can be logically approached through multi-step sequences starting from more common pyridine (B92270) precursors. These routes are predicated on the principles of directing group effects and the sequential introduction of functional groups.

A plausible and commonly employed strategy for the synthesis of substituted aminopyridines involves the nitration of a suitable pyridine precursor, followed by reduction of the nitro group to an amine. For the target molecule, a hypothetical multi-step synthesis could commence with a 2-chloropyridine (B119429) derivative.

One potential pathway could start from 2,4-dichloropyridine (B17371). The greater reactivity of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr) would allow for the selective introduction of the ethylamino group.

Proposed Synthetic Scheme:

Selective Amination: 2,4-dichloropyridine can be reacted with ethylamine (B1201723) in a suitable solvent. The C4-chloro substituent is more activated towards nucleophilic attack than the C2-chloro group, leading to the formation of 2-chloro-4-ethylaminopyridine.

Nitration: The resulting 2-chloro-4-ethylaminopyridine would then undergo nitration. The directing effects of the amino and chloro groups would favor the introduction of the nitro group at the 5-position. This step would yield 2-chloro-4-ethylamino-5-nitropyridine.

Reduction: The final step would be the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation, to afford the desired this compound. guidechem.comdissertationtopic.net

A similar strategy is employed in the synthesis of 4-Amino-2-chloropyridine, where 2-Chloropyridine is first converted to 2-Chloropyridine-N-oxide, followed by nitration to yield 2-chloro-4-nitropyridine-N-oxide, and subsequent reduction. chemicalbook.com This highlights the general applicability of the nitration-reduction sequence in the synthesis of aminopyridines.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2,4-dichloropyridine | Ethylamine, suitable solvent (e.g., ethanol), heat | 2-chloro-4-ethylaminopyridine |

| 2 | 2-chloro-4-ethylaminopyridine | Mixed acid (HNO₃/H₂SO₄), controlled temperature | 2-chloro-4-ethylamino-5-nitropyridine |

| 3 | 2-chloro-4-ethylamino-5-nitropyridine | Fe/CH₃COOH or H₂, Pd/C | This compound |

This is a hypothetical route based on established pyridine chemistry.

The key to successfully synthesizing this compound lies in the regioselective introduction of the substituents. The inherent electronic properties of the pyridine ring, influenced by the nitrogen heteroatom, dictate the positions susceptible to electrophilic and nucleophilic attack.

In the context of a 2-chloropyridine system, the chlorine atom deactivates the ring towards electrophilic substitution but directs incoming electrophiles primarily to the 5-position. Conversely, for nucleophilic aromatic substitution, the 2- and 4-positions are activated. This inherent reactivity is the foundation for the regioselective strategies.

A study on the 4,5-regioselective functionalization of 2-chloropyridines has been identified as a suitable strategy for the total synthesis of natural products like (+)-floyocidin B. mdpi.com This approach often involves metalation and cross-coupling reactions to introduce substituents at specific positions. For the synthesis of our target molecule, a directed ortho-metalation (DoM) approach could be envisioned if a suitable directing group is present on the pyridine ring. However, a more straightforward approach relies on the sequential SNAr and electrophilic aromatic substitution reactions as outlined in the multi-step synthesis. The success of such a strategy is highly dependent on the careful control of reaction conditions to ensure the desired regioselectivity.

Novel and Efficient Synthetic Strategies for this compound

Modern synthetic chemistry is increasingly focused on the development of more efficient, safer, and environmentally friendly processes. These principles are being applied to the synthesis of heterocyclic compounds, including pyridines.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several aspects of the proposed multi-step synthesis could be improved from a green chemistry perspective.

Alternative Solvents: Traditional syntheses often employ volatile organic solvents (VOCs). The use of greener alternatives such as water, ionic liquids, or supercritical fluids could be explored.

Catalytic Methods: The use of stoichiometric reagents, particularly in the reduction step (e.g., iron powder), generates significant waste. Catalytic hydrogenation, using a recyclable catalyst like palladium on carbon, is a much greener alternative.

While specific green synthetic routes for this compound are not detailed in the literature, the general trends in pyridine synthesis point towards the adoption of these principles.

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of pyridines and other heterocyclic compounds is an area where flow chemistry is beginning to make a significant impact.

Synthesis of Key Intermediates and Derivatization Strategies for the Compound

The successful synthesis of this compound hinges on the efficient preparation of key intermediates. Based on the proposed synthetic route, 2-chloro-4-ethylamino-5-nitropyridine is a crucial intermediate. Its synthesis would likely involve the nitration of 2-chloro-4-ethylaminopyridine. The conditions for this nitration would need to be carefully optimized to achieve high regioselectivity and yield.

Another important intermediate is 2,4-dichloro-5-aminopyridine . While not a direct precursor in the proposed main route, its synthesis and subsequent functionalization represent an alternative approach. For instance, the amino group could be protected, followed by selective substitution of the 4-chloro group with ethylamine, deprotection, and then introduction of the 5-amino group. A patent for the synthesis of 2,4-dichloro-5-aminopyrimidine exists, which, although a different heterocycle, suggests that synthetic methods for such substituted halo-amino heterocycles are of industrial interest. wipo.intgoogle.com

Once this compound is synthesized, its functional groups offer multiple avenues for derivatization .

The 5-amino group is a primary aromatic amine and can undergo a wide range of reactions, including acylation, alkylation, diazotization followed by substitution (Sandmeyer-type reactions), and condensation with carbonyl compounds to form imines.

The 4-ethylamino group is a secondary amine and can also be acylated or alkylated, although its reactivity might be different from the primary amino group at the 5-position.

The pyridine ring nitrogen can be quaternized with alkyl halides.

The 2-chloro substituent can be displaced by other nucleophiles under certain conditions, or it can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further diversifying the molecular scaffold.

These derivatization strategies allow for the generation of a library of related compounds for structure-activity relationship (SAR) studies in drug discovery or for tuning the properties of the molecule for materials science applications.

Introduction of Amino and Halogen Substituents

The construction of the this compound scaffold relies on established principles of pyridine chemistry, primarily involving nucleophilic aromatic substitution (SNAr) reactions on activated pyridine rings. A common strategy involves starting with a di- or tri-substituted pyridine precursor that can be selectively functionalized.

A plausible synthetic pathway can be conceptualized starting from a dichlorinated pyridine derivative. For instance, 2,4-dichloropyridine or a similarly substituted precursor could serve as a starting material. The chlorine atoms activate the pyridine ring for nucleophilic attack at the C2 and C4 positions. The inherent reactivity of these positions towards nucleophiles is a key factor in the synthetic design. Generally, in nucleophilic aromatic substitution on pyridines, the 2- and 4-positions are electronically favored for attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com

The introduction of the amino group at the 5-position can be achieved through various methods. One approach involves the nitration of a suitable pyridine precursor, followed by reduction. For example, the nitration of a 2-chloro-4-substituted pyridine could yield a 2-chloro-4-substituted-5-nitropyridine intermediate. Subsequent reduction of the nitro group, commonly achieved using reducing agents like iron powder in acetic acid or catalytic hydrogenation, would then furnish the 5-amino group. guidechem.comdissertationtopic.net

Alternatively, a starting material already containing an amino or a protected amino group at the desired position could be utilized. For instance, the synthesis of N-substituted-3-amino-4-halopyridines has been described, which could serve as a template for building the target molecule. guidechem.com

The regioselectivity of these reactions is a critical consideration. In the case of dichloropyrimidines, which share electronic similarities with dichloropyridines, the substitution at the C4 position is often favored over the C2 position in reactions with amines. acs.org This selectivity can be influenced by the reaction conditions, the nature of the nucleophile, and the presence of other substituents on the ring.

Exploration of Side Chain Functionalization (e.g., Ethylamino Moiety)

The introduction of the ethylamino group at the 4-position is typically achieved via a nucleophilic aromatic substitution reaction where ethylamine acts as the nucleophile, displacing a halogen atom, most commonly chlorine.

Starting with a 5-amino-2,4-dichloropyridine intermediate, the selective reaction with ethylamine at the C4 position is a key step. The presence of the amino group at C5 can influence the reactivity of the C4 position. The general procedure for such a reaction involves treating the dichloropyridine with ethylamine in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. Microwave-assisted synthesis has also been employed for similar amination reactions on chloropyrimidines, often leading to reduced reaction times and improved yields. rsc.org

The regioselectivity of this amination is paramount. In systems like 6-aryl-2,4-dichloropyrimidine, amination with aliphatic secondary amines has been shown to strongly favor the C4-substituted product. acs.org This preference is attributed to both electronic and steric factors. A structurally similar compound, 2-Chloro-N4-ethylpyridine-3,4-diamine (which is 3-amino-2-chloro-4-ethylaminopyridine), is commercially available, suggesting a feasible synthetic route involving the reaction of a dichloropyridine precursor with ethylamine.

The table below summarizes the key transformations involved in the synthesis of the target compound and its analogs.

Table 1: Key Synthetic Transformations

| Step | Transformation | Reagents and Conditions | Key Considerations |

|---|---|---|---|

| 1 | Halogenation/Starting Material | Chlorination of a pyridine precursor | Availability and reactivity of the starting material |

| 2 | Introduction of 5-Amino Group | Nitration followed by reduction | Regioselectivity of nitration, efficiency of reduction |

| 3 | Introduction of 4-Ethylamino Group | Nucleophilic aromatic substitution with ethylamine | Regioselectivity (C4 vs. C2), reaction optimization |

Synthetic Challenges and Process Optimization for this compound Production

The synthesis of this compound is not without its challenges, primarily centered around achieving high regioselectivity and optimizing reaction conditions for efficient and scalable production.

One of the main synthetic challenges is controlling the regioselectivity during the sequential amination steps. When reacting a dichloropyridine with two different amines (in this case, ammonia (B1221849) or a precursor for the 5-amino group, and ethylamine for the 4-ethylamino group), a mixture of isomers can be formed. For example, the reaction of 2,4-dichloropyrimidine (B19661) with neutral nitrogen nucleophiles can lead to a mixture of C4 and C2 substituted isomers. acs.org Achieving exclusive or high selectivity for the desired this compound requires careful optimization of reaction parameters.

Process optimization is crucial to overcome these challenges and ensure a viable synthetic route. This involves a systematic study of various reaction parameters to maximize the yield and purity of the desired product while minimizing the formation of byproducts.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact the rate and selectivity of SNAr reactions. Solvents are often chosen based on their polarity and ability to solvate the reactants and intermediates.

Base: A base is often required to scavenge the acid produced during the amination reaction. The nature and stoichiometry of the base can influence the reaction outcome.

Temperature and Reaction Time: These parameters are critical for controlling the reaction kinetics. Optimization is necessary to ensure complete conversion without promoting side reactions or decomposition of the product.

Catalyst: In some cases, catalysts, such as palladium complexes, have been used to improve the regioselectivity and efficiency of amination reactions on halopyrimidines. acs.org

The table below outlines some of the key challenges and potential optimization strategies for the production of this compound.

Table 2: Synthetic Challenges and Optimization Strategies

| Challenge | Potential Optimization Strategy |

|---|

| Poor Regioselectivity in Amination | - Stepwise introduction of substituents.

Advanced Structural Characterization and Spectroscopic Analysis of 5 Amino 2 Chloro 4 Ethylaminopyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be mapped out in detail.

Detailed ¹H and ¹³C NMR Investigations of Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of 5-Amino-2-chloro-4-ethylaminopyridine would reveal distinct signals for each unique proton environment. The ethyl group would produce a characteristic triplet for the methyl (-CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (-CH₂) protons coupled to the methyl protons. The pyridine (B92270) ring contains a single aromatic proton, which would appear as a singlet. The protons on the amino groups (-NH₂ and -NH) are expected to appear as broad singlets, as their signals can be affected by exchange phenomena and quadrupole broadening from the nitrogen atom.

The ¹³C NMR spectrum provides information on the carbon framework. Five distinct signals would be expected for the pyridine ring carbons and two signals for the ethyl group carbons, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts of the ring carbons are influenced by the electronic effects of the substituents (amino, chloro, and ethylamino groups).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (Pyridine ring) | 7.5 - 7.8 | Singlet (s) | N/A |

| NH (Ethylamino) | 4.5 - 5.5 | Broad Singlet (br s) | N/A |

| NH₂ (Amino) | 3.5 - 4.5 | Broad Singlet (br s) | N/A |

| -CH₂- (Ethyl) | 3.2 - 3.5 | Quartet (q) | ~7.2 |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.2 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine ring) | 150 - 155 |

| C-3 (Pyridine ring) | 135 - 140 |

| C-4 (Pyridine ring) | 145 - 150 |

| C-5 (Pyridine ring) | 125 - 130 |

| C-6 (Pyridine ring) | 105 - 110 |

| -CH₂- (Ethyl) | 40 - 45 |

| -CH₃ (Ethyl) | 14 - 16 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their direct connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons (¹JCH). youtube.com This would show correlations between the H-3 signal and the C-3 carbon, the -CH₂- proton signal and its corresponding carbon, and the -CH₃- proton signal and its carbon, providing definitive assignments for the protonated carbons. youtube.com

Predicted 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Atoms |

| COSY | -CH₂- | -CH₃ |

| HSQC | H-3 | C-3 |

| -CH₂- | -CH₂- | |

| -CH₃ | -CH₃ | |

| HMBC | H-3 | C-2, C-4, C-5 |

| -CH₂- | C-4, -CH₃ | |

| NH (Ethylamino) | C-4, -CH₂- |

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the calculation of its precise molecular formula. For this compound (C₇H₁₀ClN₃), the calculated monoisotopic mass would be used to confirm its elemental composition.

Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, along with an [M+2]⁺ peak at approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. Common fragmentation pathways would likely include the loss of an ethyl radical (•C₂H₅) or a chlorine radical (•Cl).

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 171.0563 | Molecular ion for ³⁵Cl isotope |

| [M+2]⁺ | 173.0534 | Molecular ion for ³⁷Cl isotope |

| [M-C₂H₅]⁺ | 142.0223 | Loss of an ethyl radical |

| [M-Cl]⁺ | 136.0926 | Loss of a chlorine radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. nih.gov

The IR spectrum would be dominated by strong N-H stretching bands in the region of 3200-3500 cm⁻¹ corresponding to the primary (-NH₂) and secondary (-NH) amino groups. Aliphatic C-H stretches from the ethyl group would appear just below 3000 cm⁻¹, while the aromatic C-H stretch would be observed just above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain characteristic absorptions for C=C and C=N stretching vibrations of the pyridine ring, as well as N-H bending modes. A C-Cl stretching vibration would be expected at lower frequencies, typically in the 600-800 cm⁻¹ range. nih.gov

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3200 - 3500 | -NH₂ and -NH |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine C-H |

| Aliphatic C-H Stretch | 2850 - 2980 | Ethyl C-H |

| C=C / C=N Stretch | 1400 - 1600 | Pyridine Ring |

| N-H Bend | 1550 - 1650 | -NH₂ and -NH |

| C-Cl Stretch | 600 - 800 | Chloro Group |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions

In the solid state, molecules of this compound would be expected to engage in extensive intermolecular hydrogen bonding. The primary (-NH₂) and secondary (-NH) amino groups are excellent hydrogen bond donors, while the pyridine ring nitrogen and the two exocyclic amino nitrogens can act as hydrogen bond acceptors.

This combination of donors and acceptors would likely lead to the formation of robust supramolecular assemblies. Common motifs could include centrosymmetric dimers formed through N-H···N interactions between two molecules. These dimers could then be further linked into one-dimensional chains or two-dimensional sheets through additional hydrogen bonds. researchgate.net The specific packing arrangement would be influenced by the need to maximize these favorable hydrogen bonding interactions while accommodating the steric bulk of the ethyl and chloro substituents.

Potential Hydrogen Bonding Interactions in Solid this compound

| Donor | Acceptor | Interaction Type |

| -NH₂ | Pyridine N | Intermolecular |

| -NH₂ | -NH₂ (of another molecule) | Intermolecular |

| -NH₂ | -NH (of another molecule) | Intermolecular |

| -NH (Ethylamino) | Pyridine N | Intermolecular |

| -NH (Ethylamino) | -NH₂ (of another molecule) | Intermolecular |

Polymorphism and its Impact on Solid-State Properties of the Compound

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical and materials science. Different polymorphs of a compound can exhibit varied physicochemical properties, including solubility, melting point, stability, and bioavailability.

The investigation into the polymorphism of this compound would involve systematic screening to identify different crystalline forms. This is typically achieved by crystallizing the compound from a variety of solvents under different conditions (e.g., temperature, pressure, and evaporation rate).

Hypothetical Polymorphic Screening Data:

| Solvent System | Crystallization Method | Result |

| Ethanol | Slow Evaporation | Form I (Needles) |

| Dichloromethane | Vapor Diffusion | Form II (Plates) |

| Acetone/Water | Cooling Crystallization | Amorphous Solid |

Once different forms are isolated, their solid-state properties would be characterized using a suite of analytical techniques:

X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is the primary tool for identifying and distinguishing between different polymorphic forms, as each unique crystal lattice will produce a distinct diffraction pattern. Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions for each polymorph.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the melting points, transition temperatures between polymorphs, and thermal stability of each form.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can differentiate polymorphs by detecting variations in the vibrational modes of the molecules that arise from different packing arrangements and intermolecular interactions in the crystal lattice.

The impact of polymorphism on the solid-state properties would then be evaluated. For instance, differences in crystal packing can significantly affect the solubility and dissolution rate, which are crucial parameters for the bioavailability of a pharmaceutical compound. The stability of each polymorph under various conditions of temperature and humidity would also be a key area of investigation.

Advanced Spectroscopic Probes for Electronic and Conformational Properties of this compound

Advanced spectroscopic techniques are indispensable for elucidating the detailed electronic and conformational properties of molecules like this compound.

Electronic Properties:

UV-Visible Spectroscopy: This technique would be used to study the electronic transitions within the molecule. The absorption maxima (λmax) would provide information about the π-electron system of the pyridine ring and the influence of the amino, chloro, and ethylamino substituents. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could reveal insights into the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states.

Fluorescence Spectroscopy: If the compound is fluorescent, its emission spectrum, quantum yield, and lifetime would be measured. These parameters are sensitive to the molecular environment and can provide information about the excited state dynamics and non-radiative decay pathways.

Conformational Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy in solution would be fundamental for confirming the molecular structure. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would allow for the unambiguous assignment of all proton and carbon signals.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments would be crucial for determining the through-space proximity of protons, providing valuable information about the preferred conformation of the ethylamino group and its orientation relative to the pyridine ring in solution.

Computational Modeling: In conjunction with experimental data, quantum chemical calculations (e.g., Density Functional Theory - DFT) would be employed to model the molecular geometry, predict spectroscopic properties, and analyze the electronic structure. These calculations can help in assigning vibrational modes and interpreting electronic spectra, as well as exploring the potential energy surface to identify stable conformers.

Illustrative Spectroscopic Data Table (Hypothetical):

| Spectroscopic Technique | Parameter | Observed Value (Hypothetical) | Interpretation |

| UV-Visible (in Ethanol) | λmax | 285 nm | π → π* transition of the substituted pyridine ring |

| ¹H NMR (in CDCl₃) | δ (ppm) | 7.5 (s, 1H), 6.2 (s, 1H), 3.4 (q, 2H), 1.2 (t, 3H) | Aromatic and ethyl group protons |

| ¹³C NMR (in CDCl₃) | δ (ppm) | 155, 148, 130, 115, 100, 40, 15 | Pyridine and ethyl group carbons |

Through the systematic application of these advanced characterization and spectroscopic techniques, a comprehensive understanding of the solid-state properties, electronic structure, and conformational dynamics of this compound could be achieved.

Computational Chemistry and Theoretical Investigations of 5 Amino 2 Chloro 4 Ethylaminopyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties that govern molecular stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry, by minimizing the energy of the system. For substituted pyridines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict geometric parameters (bond lengths and angles) and electronic properties.

In studies of analogous compounds like 2-amino-5-chloropyridine (B124133) (2A5CP) and 3,4-diaminopyridine (B372788) (3,4-DAP), DFT has been used to calculate optimized geometries. bohrium.comresearchgate.netresearchgate.net For instance, in 3,4-DAP, the calculated bond lengths for the pyridine (B92270) ring and its substituents provide a detailed picture of its structure. researchgate.net These calculations reveal how the positions of the amino and chloro groups influence the electron density distribution across the pyridine ring. The resulting electronic properties, such as dipole moment and Mulliken atomic charges, offer insights into the molecule's polarity and the reactivity of specific atomic sites. bohrium.comresearchgate.net Such analyses for 5-Amino-2-chloro-4-ethylaminopyridine would similarly elucidate the electronic influence of its unique substitution pattern.

| Parameter | Bond | Calculated Bond Length (Å) for 3,4-Diaminopyridine |

|---|---|---|

| Pyridine Ring | N1-C8 | 1.3350 |

| Pyridine Ring | N1-C14 | 1.3330 |

| Amino Group | N2-C10 | 1.4122 |

| Amino Group | N5-C11 | 1.3925 |

| Pyridine Ring | C10-C11 | 1.4068 |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. bohrium.comscirp.org

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. scirp.orgnih.gov DFT calculations for related compounds like 2-amino-5-chloropyridine have determined this energy gap, providing insights into intramolecular charge transfer possibilities. bohrium.comresearchgate.net For 2A5CP, the HOMO-LUMO energy gap has been calculated to be low, which enhances intramolecular charge transfer and points to its potential bioactivity. bohrium.com An FMO analysis of this compound would similarly map the electron density of its frontier orbitals, predicting the most likely sites for nucleophilic and electrophilic attack and offering a quantitative measure of its reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Quinoline (B57606) | -6.646 | -1.816 | 4.83 |

| 4-Aminopyridine (B3432731) | -5.69 | -0.51 | 5.18 |

| 3,4-Diaminopyridine | -5.41 | -0.35 | 5.06 |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static electronic structures, molecular modeling and dynamics simulations explore the conformational flexibility and dynamic behavior of molecules over time. These methods are essential for understanding how a molecule like this compound might change its shape and interact within a dynamic biological environment.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. Each conformer has a specific potential energy, and mapping these energies creates an energy landscape that reveals the most stable, low-energy conformations. For a molecule with flexible side chains like the ethylamino group in this compound, multiple conformers are possible. Computational methods can be used to calculate the energy of these different conformers, predicting which shapes are most likely to be populated at a given temperature. Studies on similar flexible molecules often use DFT or molecular mechanics to determine the relative stability of different rotational isomers (rotamers), which is crucial for understanding how the molecule presents itself for interaction with a protein target.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movements of atoms and molecules over time based on classical mechanics. An MD simulation can reveal how this compound explores its conformational space, transitions between different stable shapes, and interacts with its environment, such as water molecules in a solvent. mdpi.com Simulations of pyridine-based compounds in aqueous solution have been used to study their conformational preferences and dynamic stability. nih.govmdpi.com By running simulations for nanoseconds or even microseconds, researchers can observe the full range of accessible conformations and identify the most persistent and functionally relevant shapes, which is critical for understanding its behavior in a biological system. nih.govnih.gov

Ligand-Protein Interaction Prediction via Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting how a small molecule might interact with a biological target, such as an enzyme or a receptor. mdpi.com

For a compound like this compound, molecular docking could be used to predict its binding mode within the active site of a target protein, for example, a protein kinase. nih.govnih.gov The process involves placing the ligand in various positions and orientations within the protein's binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. nih.govsemanticscholar.org

Docking studies on similar aminopyridine and aminopyrimidine derivatives have successfully predicted their interactions with various kinases and ion channels. nih.govnih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. nih.govnih.gov For example, docking of aminopyrimidines into the C-Jun-N-Terminal Kinase (JNK) has identified crucial hydrogen bonding with residues like MET 149. nih.gov Such an analysis for this compound would generate hypotheses about its potential biological targets and the specific interactions that stabilize the ligand-protein complex.

| Ligand Derivative | Docking Score (kcal/mol) | Glide Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Ligand 9D | -12.193 | -68.711 | LYS 93, GLN 75, MET 149 |

| Ligand 9G | -10.043 | -56.159 | ASN 152, ARG 107 |

| Ligand 9J | -8.717 | -68.353 | ASN 152, ARG 107 |

| Ligand 9L | -7.827 | -56.054 | LYS 93 |

Prediction of Binding Modes and Affinities with Biological Targets

Computational docking simulations are instrumental in predicting how this compound and its analogs interact with biological targets at a molecular level. These studies elucidate the specific binding modes and help estimate the binding affinity, providing a rationale for the compound's biological activity.

Research into aminopyridine derivatives has frequently identified protein kinases as a primary target class. For instance, molecular docking studies on aminopyridine-based compounds have been performed to understand their inhibitory action against c-Jun N-terminal kinases (JNK), which are implicated in inflammatory diseases and cancer. nih.gov Similarly, multifaceted computational strategies, including molecular docking, have been employed to investigate the binding behavior of 2-amino-pyridine derivatives as potential inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative diseases. tandfonline.com

In a typical docking simulation, the aminopyridine scaffold is positioned within the kinase's ATP-binding site. The predicted binding mode for such compounds often involves the formation of critical hydrogen bonds between the aminopyridine core and residues in the "hinge" region of the kinase, a conserved sequence that connects the N- and C-lobes of the enzyme. For JAK2, key residues in the hinge region, such as Glu930 and Leu932, are crucial for ligand interaction. tandfonline.com

Beyond the hinge region, other interactions contribute to the binding affinity:

Hydrophobic Interactions: The ethylamino group and the pyridine ring itself can engage in van der Waals and hydrophobic interactions with nonpolar residues within the binding pocket.

Hydrogen Bonds: The amino groups on the pyridine ring can act as both hydrogen bond donors and acceptors, forming additional connections with the protein backbone or side chains, such as with Asp994 in the catalytic site of JAK2. tandfonline.com

Halogen Bonding: The chlorine atom at the 2-position can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen on the protein, further stabilizing the complex.

Docking simulations performed on novel 2-chloro-pyridine derivatives containing other moieties, such as flavones, have been used to determine the probable binding model within the active site of targets like telomerase, a critical enzyme in cancer. nih.gov These computational predictions are essential first steps in structure-based drug design, guiding the synthesis of more potent and selective analogs.

Energetic Characterization of Compound-Target Interactions

Following the prediction of binding poses, a more detailed energetic characterization is performed to quantify the strength of the interaction between this compound and its biological target. This is commonly achieved through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, often coupled with molecular dynamics (MD) simulations.

MD simulations provide a dynamic view of the ligand-protein complex, allowing for conformational changes and solvent effects to be considered over time (e.g., 100 nanoseconds). tandfonline.com From the resulting trajectory, binding free energy calculations can be performed. These calculations dissect the total binding energy into its constituent parts:

Van der Waals Energy: Represents the attractive and repulsive forces between atoms.

Electrostatic Energy: Accounts for the coulombic interactions between charged and polar groups.

Solvation Energy: Describes the energy cost or gain of desolvating the ligand and the binding site upon complex formation.

Studies on related aminopyridine derivatives targeting JAK2 have used MM/PBSA to reveal that both van der Waals forces and hydrogen bonding significantly facilitate ligand-protein interactions. tandfonline.com Key residues, including those in the hinge region (Glu930, Leu932), the solvent-accessible region (Asp939), and the catalytic site (Arg980, Asn981, Asp994), have been identified as having a noteworthy impact on the binding free energy. tandfonline.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Structure-Activity Relationship (SAR) studies explore how systematic changes to a molecule's chemical structure affect its biological activity. For aminopyridine analogs, SAR investigations have revealed critical insights. For example, studies on antimalarial 3,5-diaryl-2-aminopyridines showed that replacing the pyridine core with a pyrazine (B50134) led to a new series with potent activity, while other modifications to the core or the 2-amino group resulted in a loss of activity. nih.gov This highlights the specific structural requirements for interaction with the biological target.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical properties of a series of compounds and their biological activities. chemrevlett.com This theoretical method relates the biological properties of a group of compounds to their chemical structure in a quantitative way. chemrevlett.com

For aminopyridine derivatives, 2D and 3D-QSAR models have been successfully developed. nih.govtandfonline.com These models use calculated molecular descriptors as independent variables to predict the biological activity (e.g., IC50 value) as the dependent variable. nih.govchemrevlett.com

Common descriptors used in QSAR models for aminopyridine-like compounds include:

Topological Descriptors: Such as the Wiener index and Randić's connectivity index, which describe molecular branching and size. nih.gov

Quantum Chemical Descriptors: Including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and dipole moment, which relate to the molecule's electronic properties and reactivity. nih.gov

Steric and Electrostatic Fields (in 3D-QSAR): Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive or negative charge, hydrophobicity, or hydrogen-bonding character is favorable or unfavorable for activity. tandfonline.com

A credible QSAR model is validated statistically using parameters like the correlation coefficient (R²), Fischer F-test, and quality factor (Q). nih.gov For example, a CoMSIA model developed for 2-amino-pyridine derivatives as JAK2 inhibitors showed a high correlation (r² = 0.992), indicating its strong predictive capability. tandfonline.com Such validated models are powerful tools for virtually screening new, un-synthesized analogs of this compound to prioritize those with the highest predicted potency.

| Parameter | Description | Value (Example Model 3) |

|---|---|---|

| R | Correlation Coefficient | 0.930 |

| R² | Coefficient of Determination | 0.865 |

| R²_CV | Cross-validated R² | 0.470 |

| S | Standard Error of Estimation | 0.216 |

| F | Fischer Statistics | 11.533 |

| Q | Quality Factor | 4.306 |

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. dovepress.comnih.gov A pharmacophore model does not represent a real molecule but is rather an abstract template of key molecular interaction points.

These models can be generated in two primary ways:

Ligand-Based: By aligning a set of known active molecules and extracting their common chemical features. mdpi.commdpi.com

Structure-Based: By analyzing the interaction patterns between a ligand and its target protein from an experimentally determined 3D structure (e.g., from X-ray crystallography). mdpi.com

For kinase inhibitors, a common target for aminopyridine derivatives, pharmacophore models typically include features such as:

Hydrogen-bond acceptors (HBA)

Hydrogen-bond donors (HBD)

Hydrophobic regions (HY)

Aromatic rings (AR)

Excluded volumes to define forbidden areas for ligand atoms nih.gov

A pharmacophore model for type I kinase inhibitors, for example, often includes a hydrogen-bond acceptor feature that interacts with the backbone NH of a hinge residue, a hydrogen-bond donor that interacts with the backbone carbonyl of the same residue, and hydrophobic features that occupy adjacent pockets. nih.govresearchgate.net

Once a validated pharmacophore model is developed, it serves as a 3D query for virtual screening of large chemical databases to identify novel scaffolds that match the feature arrangement. nih.gov This allows for the discovery of structurally diverse molecules that could potentially bind to the same target. For designing new analogs of this compound, a pharmacophore model can guide modifications to ensure that essential binding features are maintained or introduced, leading to a more rational and efficient design process. dovepress.com

| Pharmacophore Feature | Abbreviation | Description | Typical Interacting Partner in Kinase |

|---|---|---|---|

| Hydrogen-Bond Acceptor | HBA | A Lewis basic atom (e.g., N, O) that can accept a hydrogen bond. | Backbone NH groups in the hinge region (e.g., Leu959 in JAK1). mdpi.com |

| Hydrogen-Bond Donor | HBD | An atom (e.g., N, O) with an attached hydrogen that can be donated. | Backbone C=O groups or side chains in the hinge region (e.g., Glu957 in JAK1). mdpi.com |

| Hydrophobic/Aromatic | HY/AR | A nonpolar group or an aromatic ring. | Hydrophobic pockets near the ATP binding site. |

| Excluded Volume | Xvol | A region in space that should not be occupied by the ligand to avoid steric clashes. | Protein atoms surrounding the binding pocket. |

Chemoinformatics and Chemical Space Exploration of Substituted Pyridine Derivatives

Chemoinformatics involves the use of computational methods to analyze and organize large sets of chemical data, enabling the exploration of "chemical space"—the vast multidimensional space of all possible molecules. For substituted pyridine derivatives, chemoinformatics plays a crucial role in understanding their diversity, properties, and potential as therapeutic agents.

The synthesis of multi-substituted pyridines can generate extensive libraries of compounds. nih.govrsc.org Chemoinformatics tools are essential for managing these libraries and analyzing their properties. This includes:

Diversity Analysis: Calculating molecular fingerprints and descriptors to quantify the structural diversity within a library of pyridine derivatives. This ensures broad coverage of the relevant chemical space and avoids redundant synthesis.

Property Prediction: Using computational models to predict physicochemical properties (e.g., solubility, logP), pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion), and potential toxicity of virtual or newly synthesized compounds. tandfonline.comchemrevlett.com This in silico filtering helps prioritize compounds with drug-like characteristics for further experimental testing.

Scaffold Hopping: Employing virtual screening techniques, often guided by pharmacophore models, to search large databases for new molecular scaffolds that possess the desired biological activity but are structurally different from the initial pyridine core. This can lead to the discovery of novel intellectual property and compounds with improved properties.

By systematically exploring the chemical space around the this compound scaffold, chemoinformatics accelerates the discovery of new lead compounds. It allows researchers to navigate the immense possibilities of chemical structures, focusing on regions of this space that are most likely to yield potent, selective, and drug-like molecules.

In Vitro Biological Activity and Mechanistic Studies of 5 Amino 2 Chloro 4 Ethylaminopyridine

Enzymatic Inhibition and Activation Studies (In Vitro)

Evaluation of Specific Enzyme Modulation (e.g., P. falciparum glutathione (B108866) reductase, α-glucosidase, α-amylase)

No data available.

Kinetic and Mechanistic Analysis of Enzyme-Compound Interactions

No data available.

Cellular Activity and Mechanistic Investigations (In Vitro)

In Vitro Antiproliferative Activity in Cancer Cell Lines

No data available.

Elucidation of Cellular Targets and Pathways (e.g., Phosphoinositide Phospholipase C (PI-PLC) inhibition)

No data available.

Antimicrobial Spectrum and Molecular Mechanism of Action (In Vitro)

No data available.

Antibacterial and Antifungal Efficacy against Specific Strains

The antimicrobial potential of aminopyridine derivatives has been a subject of extensive research. While specific data for 5-Amino-2-chloro-4-ethylaminopyridine is not broadly available, studies on structurally related compounds provide significant insights into its expected efficacy.

Derivatives of 2-aminopyridine (B139424) have demonstrated notable activity against Gram-positive bacteria. For instance, certain analogs show high efficacy against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg/mL. nih.gov The presence of a cyclohexylamine (B46788) moiety in one such derivative was identified as crucial for its antibacterial action against these strains. nih.gov Similarly, a series of new Schiff bases derived from 2-amino-4-chloropyridine (B16104) exhibited significant activity against a panel of Gram-positive bacteria (S. aureus, Bacillus cereus, Bacillus licheniformis), Gram-negative bacteria (Escherichia coli, Acetobacter sp., Pseudomonas aeruginosa), and fungi (Penicillium expansum, Aspergillus flavus, Pichia anomola). researchgate.net

In another study, novel 1,3,4-thiadiazole (B1197879) derivatives were synthesized and tested, with some compounds showing good antibacterial activity against both Gram-positive (S. aureus, Enterococcus faecalis) and Gram-negative (E. coli, Klebsiella pneumoniae) bacteria. ekb.eg Furthermore, 5-aminoimidazole-4-carboxamidrazones, another class of related heterocyclic compounds, displayed fair to moderate activity against S. aureus and E. coli, and notable activity against various Candida species. nih.gov The antifungal activity of these compounds was particularly strong against Candida krusei and Cryptococcus neoformans. nih.gov

The data below summarizes the antimicrobial activity of various aminopyridine and related heterocyclic analogs.

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-Aminopyridine derivative (2c) | S. aureus | 0.039 | nih.gov |

| 2-Aminopyridine derivative (2c) | B. subtilis | 0.039 | nih.gov |

| 4-Aminoquinoline-hydrazone (HD6) | B. subtilis | 8 | mdpi.com |

| Quinoxaline derivative (5p) | S. aureus | 4 | nih.gov |

| Quinoxaline derivative (5p) | B. subtilis | 8 | nih.gov |

| Quinoxaline derivative (5p) | E. coli | 4-32 | nih.gov |

| 5-Chloro-2-hydroxy-N-...benzamide (1f) | MRSA | 1-16 | nih.gov |

Investigation of the Molecular Basis of Antimicrobial Effects

Understanding the molecular mechanism of action is critical for the development of new antimicrobial agents. For aminopyridine derivatives and related compounds, several mechanisms have been proposed. One key area of investigation is the inhibition of essential bacterial enzymes. For example, a library of 5-amino-thiazolo[4,5-d]pyrimidines was screened, leading to the discovery of potent inhibitors of SecA ATPase in both Escherichia coli and Staphylococcus aureus. nih.gov SecA is a crucial component of the bacterial protein secretion system, and its inhibition leads to bacterial cell death.

Another investigated mechanism is the disruption of the bacterial cell membrane. nih.gov Certain 5-amino-4-quinolones have been shown to selectively disrupt bacterial membranes, leading to bacteriostatic effects without inducing resistance. nih.gov This membrane-disrupting activity is a promising avenue for combating multidrug-resistant Gram-positive bacteria. nih.gov Similarly, the antimicrobial action of compounds like 5,8-dihydroxy-1,4-naphthoquinone (B181067) has been attributed to membrane damage, disruption of membrane integrity, and interference with the respiratory chain. mdpi.com

Furthermore, some antifungal 5-aminoimidazole derivatives are believed to exert their effect through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. mdpi.com This mechanism was supported by the observation that the antifungal effect was diminished in the presence of the antioxidant ascorbic acid. mdpi.com

Antioxidant Properties and Radical Scavenging Assays

The antioxidant potential of chemical compounds is often evaluated using radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. mdpi.com This method is simple, rapid, and reproducible for assessing the ability of a compound to act as a free radical scavenger. mdpi.commdpi.com The scavenging activity is typically measured by the decrease in absorbance of the DPPH radical at 517 nm and is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. mdpi.comresearchgate.net

While specific DPPH scavenging data for this compound is limited, studies on related heterocyclic structures indicate that such compounds can possess significant antioxidant properties. For example, various essential oils containing phenolic compounds like eugenol, carvacrol, and thymol (B1683141) show strong DPPH radical scavenging activity. jfda-online.com Certain synthetic N,N-diethylthiobarbiturate derivatives also exhibit potent free radical scavenging activities, with IC50 values comparable to the standard antioxidant quercetin. researchgate.net The antioxidant efficacy of these molecules is often linked to the presence and position of substituent groups, such as hydroxyl groups, on the aromatic rings. mdpi.comresearchgate.net

The table below shows the DPPH radical scavenging activity for some compounds, illustrating the range of antioxidant potential.

| Compound/Standard | IC50 (µM) | Reference |

|---|---|---|

| Quercetin (Standard) | 16.96 ± 0.14 | researchgate.net |

| N,N-diethylthiobarbiturate (V) | 20.28 ± 0.15 | researchgate.net |

| N,N-diethylthiobarbiturate (IV) | 22.89 ± 0.19 | researchgate.net |

| N,N-diethylthiobarbiturate (I) | 26.34 ± 0.03 | researchgate.net |

Interaction with Biomolecules (e.g., Proteins, DNA) (In Vitro)

The interaction of small molecules with serum albumins, such as bovine serum albumin (BSA), is a critical factor in their pharmacokinetic profile. mdpi.com Techniques like circular dichroism (CD) spectroscopy and fluorescence spectroscopy are commonly employed to study these interactions.

Studies on compounds structurally related to this compound have demonstrated effective binding to BSA. For instance, a synthetic amino acid was shown to bind within a cavity of BSA, involving both hydrophobic interactions and hydrogen bonding. mdpi.com This binding induced noticeable conformational changes in the secondary structure of BSA, characterized by a decrease in α-helix content and an increase in β-sheet and random coil structures. mdpi.com Such alterations suggest that the ligand can modulate the protein's structure and potentially its function. mdpi.com Similarly, benzofuran (B130515) derivatives have also been shown to bind to BSA, causing significant changes in its fluorescence emission and slight modifications to its secondary structure. mdpi.com

| Compound | Observed Effect on BSA Secondary Structure | Reference |

|---|---|---|

| Synthetic Amino Acid (Compound 5) | -6.9% α-helix, +4.7% β-sheet, +2.2% random coil | mdpi.com |

For example, the interaction between the drug procarbazine (B1678244) and calf thymus DNA (ctDNA) was studied using biophysical techniques. nih.gov The results indicated a non-intercalative, groove-binding mode of interaction. nih.gov This was confirmed by dye displacement assays, where procarbazine displaced a minor groove binder but not intercalating dyes. nih.gov In another study, 2-aminoanthraquinone (B85984) was found to interact with ctDNA primarily through electrostatic binding, which induced a conformational change in the DNA from the B-form to the A-form. nih.gov These studies highlight the diverse ways in which small molecules can bind to DNA and alter its structure.

Structure-Activity Relationship (SAR) Analysis of this compound Analogs and Derivatives

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry for optimizing the biological activity of lead compounds. For aminopyridine and related heterocyclic scaffolds, SAR studies have revealed key structural features that govern their antimicrobial efficacy.

In a series of 2-amino-4-chloropyridine derivatives, it was found that the nature and position of substituents on an attached phenyl ring significantly influenced antimicrobial activity. researchgate.net Electron-withdrawing groups, such as fluoro and chloro, generally enhanced the antibacterial and antifungal potency. researchgate.net Conversely, electron-donating groups like methoxy (B1213986) tended to decrease the activity. researchgate.net

Similarly, for 4-aminoquinoline-hydrazone hybrids, modifications at various positions of the quinoline (B57606) and isatin (B1672199) moieties resulted in a range of antibacterial activities. mdpi.com The substitution pattern on the aryl aldehyde part of the molecule was critical, with one derivative (HD6) emerging as the most potent candidate against Bacillus subtilis. mdpi.com In another study on antimalarial compounds, replacement of the pyridine (B92270) core in 3,5-diaryl-2-aminopyridines with a pyrazine (B50134) ring led to a new series of analogs with potent oral activity, whereas other modifications to the pyridine core or the 2-amino group resulted in a loss of activity. nih.gov This underscores the specific structural requirements for biological action.

These findings collectively suggest that the antimicrobial activity of compounds based on the aminopyridine scaffold is highly tunable through synthetic modifications, offering a promising strategy for the development of new therapeutic agents.

Chemical Reactivity and Derivatization Chemistry of 5 Amino 2 Chloro 4 Ethylaminopyridine

Reactions at the Amino and Chloro Substituents

The chemical profile of 5-Amino-2-chloro-4-ethylaminopyridine is dominated by the interplay of its three key functional groups: the chloro atom at the C2 position, the primary amino group at C5, and the secondary ethylamino group at C4. These substituents provide multiple sites for chemical modification, allowing for a diverse range of derivatization strategies.

The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2/C6) and para (C4) positions relative to the ring nitrogen. In this compound, the chloro group at the C2 position is the primary site for SNAr reactions. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (chloride), forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com Aromaticity is subsequently restored by the expulsion of the chloride ion. youtube.comyoutube.com

The rate and feasibility of SNAr reactions on this scaffold are influenced by several factors:

The Nucleophile: Strong nucleophiles, such as amines, alkoxides, and thiolates, are commonly employed. Amines are particularly effective nucleophiles for this type of transformation. youtube.com

Reaction Conditions: SNAr reactions often require elevated temperatures to overcome the activation energy associated with the temporary disruption of aromaticity. youtube.comthieme-connect.com However, the use of flow reactors can enable reactions at even higher temperatures (up to 300 °C) with short residence times, often leading to higher yields and purity. thieme-connect.com

Substituent Effects: The existing amino and ethylamino groups are electron-donating, which can decrease the electrophilicity of the pyridine ring and thus slightly deactivate it towards nucleophilic attack compared to an unsubstituted chloropyridine. However, the powerful activating effect of the ring nitrogen at the C2 position generally ensures that substitution remains a viable and crucial reaction pathway.

The general order of reactivity for halopyridines in SNAr reactions is typically F > Cl > Br > I, which is evidence for a mechanism where the rate-determining step is the initial nucleophilic attack. acs.orgnih.gov While chloropyridines are less reactive than their fluoro counterparts, they are widely available and their reactivity is sufficient for a broad range of synthetic applications. acs.org

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Secondary Amines (e.g., Piperidine, Morpholine) | 2-Aminopyridines | Heat (e.g., 100-300 °C), often in a solvent like NMP or DMSO, can be uncatalyzed. | thieme-connect.com |

| Alcohols/Alkoxides (e.g., Methanol, Sodium Methoxide) | 2-Alkoxypyridines | Base (e.g., NaH, K2CO3), heat. | acs.org |

| Thiols/Thiolates (e.g., Thiophenol) | 2-(Thio)pyridines | Base (e.g., K2CO3), heat. | acs.org |

| Cyanide (e.g., KCN) | 2-Cyanopyridines | Heat, often in a polar aprotic solvent. | acs.org |

The C5-primary amino and C4-secondary ethylamino groups are nucleophilic centers that readily undergo derivatization reactions such as acylation and alkylation.

Acylation: Acylation of aminopyridines with reagents like acid chlorides or anhydrides typically occurs chemoselectively at the exocyclic amino group rather than the more basic, but sterically hindered, ring nitrogen. publish.csiro.auresearchgate.net The reaction leads to the formation of the corresponding amides. In the case of this compound, acylation could potentially occur at either the C5-amino or the C4-ethylamino group. The relative reactivity would depend on steric hindrance and the specific reaction conditions employed. Generally, the primary amino group at C5 would be expected to be more reactive towards acylation than the secondary amino group at C4, although mixtures of products are possible without a suitable protecting group strategy.

Alkylation: Direct alkylation of aminopyridines with alkyl halides is often challenging as it can preferentially occur on the ring nitrogen, forming pyridinium (B92312) salts. publish.csiro.auresearchgate.net However, reductive amination provides a more controlled method for N-alkylation or N-monoalkylation of the exocyclic amino groups. researchgate.net This method involves reacting the aminopyridine with an aldehyde or a carboxylic acid in the presence of a reducing agent like sodium borohydride. researchgate.net This approach offers high chemoselectivity for the amino group and proceeds under mild conditions. researchgate.net For this compound, this could be used to further functionalize the C5-amino group.

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group | Reference |

|---|---|---|---|---|

| Acylation | Acid Anhydrides | Acetic Anhydride | Amide | publish.csiro.au |

| Acylation | Acid Chlorides | Benzoyl Chloride | Amide | quimicaorganica.org |

| Alkylation (Reductive Amination) | Carboxylic Acids + NaBH4 | Acetic Acid + NaBH4 | Secondary/Tertiary Amine | researchgate.net |

| Alkylation (Reductive Amination) | Aldehydes + NaBH4 | Formaldehyde + NaBH4 | Secondary/Tertiary Amine | researchgate.net |

Electrophilic Aromatic Substitution Reactions on the Pyridine Core

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.org This is due to the electron-withdrawing effect of the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. wikipedia.org This further deactivates the ring, making substitution nearly impossible under standard conditions. wikipedia.org

For this compound, the reactivity in EAS is a balance of competing effects:

Deactivating Groups: The ring nitrogen and the C2-chloro substituent are strongly deactivating.

Activating Groups: The C5-amino and C4-ethylamino groups are strong activating, ortho-, para-directing groups.

The powerful activating nature of the amino groups can counteract the deactivation by the ring nitrogen and chloro group to some extent, potentially allowing for EAS under specific conditions. The directing effects of the substituents would favor substitution at the C3 and C6 positions. Attack at C3 is directed by the C4-ethylamino and C5-amino groups (ortho to both). Attack at C6 is directed by the C5-amino group (ortho) and the C4-ethylamino group (para). The precise regioselectivity would be complex and highly dependent on the specific electrophile and reaction conditions. However, in general, EAS on the pyridine core of this molecule would be challenging and require harsh conditions. quora.com

Cross-Coupling Reactions and Advanced Functionalization of the Compound

The chloro substituent at the C2 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions dramatically expand the synthetic utility of the this compound scaffold, allowing for the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net It is a highly effective method for forming biaryl structures. researchgate.net The reaction is tolerant of many functional groups and has been successfully applied to various chloropyridines. researchgate.net For this compound, Suzuki coupling would replace the C2-chloro atom with an aryl or heteroaryl group. sigmaaldrich.com

Sonogashira Coupling: The Sonogashira reaction couples the chloropyridine with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. nanochemres.orgscirp.org This reaction is one of the most effective methods for synthesizing aryl-alkyne structures. scirp.org The reaction conditions are generally mild, and various palladium catalysts, including ligand-free systems, have been developed. rsc.org

| Reaction Name | Coupling Partner | C-C Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | sp2-sp2 | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)2, Pd(PPh3)4), Base (e.g., K2CO3, KF) | researchgate.net |

| Sonogashira | Terminal Alkyne | sp2-sp | Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et3N) | scirp.org |

| Buchwald-Hartwig Amination | Amine | sp2-N | Pd catalyst, Phosphine ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu) | mdpi.com |

| Stille Coupling | Organostannane | sp2-sp2/sp3 | Pd catalyst (e.g., Pd(PPh3)4) | wuxiapptec.com |

Formation of Complex Heterocyclic Systems Utilizing the this compound Scaffold

The arrangement of functional groups on the this compound core makes it an excellent precursor for the synthesis of fused heterocyclic systems. The presence of adjacent nucleophilic centers (the C4 and C5 amino groups) allows for cyclization reactions with bifunctional electrophiles to form new rings.

For instance, reactions of 1,2-diamino aromatic systems are classic routes to forming fused five- or six-membered heterocycles. While the amino groups in the target molecule are at C4 and C5, their reactivity can be harnessed in a similar fashion. Reaction with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or 2,3-butanedione) or their equivalents could lead to the formation of fused pyrazine (B50134) rings. Similarly, reaction with reagents like phosgene, thiophosgene, or carbon disulfide could yield fused imidazole-2-one, -thione, or related systems.

Furthermore, intramolecular cyclization strategies can be employed. For example, after acylating the C5-amino group with a reagent containing a suitable leaving group, intramolecular nucleophilic attack by the C4-ethylamino nitrogen could lead to the formation of a fused seven-membered diazepine (B8756704) ring. The versatility of aminopyridines as building blocks for complex heterocycles is well-documented, enabling access to a wide range of scaffolds with potential biological activity. nih.govsemanticscholar.orgnih.gov

Photochemical and Electrochemical Reactivity of Pyridine Derivatives

Photochemical Reactivity: The photochemical behavior of chloropyridines often involves the cleavage of the carbon-chlorine bond. rsc.org Upon UV irradiation in solution, 2-chloropyridine derivatives can undergo either heterolytic or homolytic C-Cl bond rupture. rsc.org

Heterolytic cleavage in the excited singlet state can lead to the formation of a pyridyl cation, which in aqueous solution would be trapped by water to form a hydroxypyridine derivative. rsc.org

Homolytic cleavage from the triplet state can generate a pyridyl radical. This radical can then participate in various subsequent reactions, such as dimerization or reaction with the solvent or other species in the solution. rsc.org

The specific pathway and products for this compound would depend on the irradiation wavelength, solvent, and presence of oxygen or other quenchers. The amino substituents may also influence the excited-state properties of the molecule.

Electrochemical Reactivity: The electrochemical behavior of this compound would be characterized by both oxidation and reduction processes.

Oxidation: The aminopyridine moiety is susceptible to electrochemical oxidation. Aminoguanidine, for example, shows distinct oxidation peaks in cyclic voltammetry. abechem.com The oxidation potential would be influenced by the electron-donating nature of the amino and ethylamino groups, which would likely make this compound easier to oxidize than unsubstituted pyridine.

Reduction: The chloropyridine part of the molecule can be electrochemically reduced, typically involving the cleavage of the C-Cl bond. Additionally, the pyridine ring itself can be reduced at negative potentials. Studies on the electrochemical reduction of 4-nitropyridine-N-oxide to 4-aminopyridine (B3432731) show that the process involves multiple electron and proton transfer steps, often with unstable intermediates. researchgate.net A similar complexity could be expected for the reduction of this compound.

Advanced Applications and Materials Science Perspectives of 5 Amino 2 Chloro 4 Ethylaminopyridine

Application as a Versatile Chemical Building Block in Complex Molecule Synthesis

5-Amino-2-chloro-4-ethylaminopyridine is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in the synthesis of more complex molecules. nih.govfrontiersin.org Its utility stems from the strategic placement of multiple reactive sites on the pyridine (B92270) core. The chlorine atom at the 2-position is an effective leaving group, making the molecule susceptible to nucleophilic substitution reactions. The amino group at the 5-position and the ethylamino group at the 4-position provide additional sites for a wide range of chemical transformations, including acylation, alkylation, and diazotization followed by coupling reactions. This multi-functional nature allows for the stepwise and controlled introduction of diverse structural motifs, making it a key intermediate in the construction of elaborate molecular architectures.

Chlorinated aminopyridine compounds are recognized as important intermediates in the synthesis of various agrochemicals, including pesticides and plant growth regulators. google.comchemicalbook.com While specific, large-scale applications of this compound are not extensively detailed in public literature, its structural analogues have established roles in the industry. For instance, compounds like 4-Amino-2-chloropyridine are key precursors for plant growth regulators such as forchlorfenuron (B1673536) (KT-30). chemicalbook.com Similarly, 5-Amino-2-methylpyridine is considered an indispensable intermediate for driving innovation in crop protection and pesticide development. nbinno.com The presence of the reactive chloro and amino groups on the pyridine ring of this compound makes it an attractive scaffold for developing new herbicides, insecticides, and fungicides. nbinno.compipzine-chem.comnbinno.com The core structure can be readily modified to optimize biological activity, environmental degradation, and target specificity, highlighting its potential as a precursor in the discovery of next-generation crop protection agents. chemicalbook.com

Aromatic amines and diamines are foundational precursors in the synthesis of a wide variety of dyes. researchgate.net Chlorinated aminopyridines, in particular, are used as intermediates in the production of dyes. google.com The this compound molecule possesses the necessary functional groups for this application. The amino group at the 5-position can be readily converted into a diazonium salt. This reactive intermediate can then be coupled with electron-rich aromatic compounds (coupling components) to form highly colored azo dyes. The specific shade, color fastness, and solubility of the resulting dye can be fine-tuned by the substituents on both the pyridine ring and the coupling partner. The combination of electron-donating amino groups and the electron-withdrawing chloro-substituent on the heterocyclic ring can influence the electronic properties of the chromophore, making this compound a potentially valuable precursor for creating specialized dyes for various applications. researchgate.net

Catalysis and Organocatalysis Utilizing the Pyridine Moiety

The pyridine nitrogen atom in the this compound ring contains a lone pair of electrons, bestowing it with Lewis basic properties. This characteristic allows it to function as an organocatalyst in a variety of chemical reactions. Furthermore, the presence of exocyclic amino groups in proximity to the ring nitrogen opens the possibility of cooperative or bifunctional catalysis, where multiple sites on the molecule participate in accelerating a reaction.

The structure of this compound is well-suited for it to act as a bifunctional catalyst in reactions like ester aminolysis, which is the formation of an amide from an ester and an amine. nih.govnih.gov In a proposed catalytic cycle, the basic pyridine nitrogen can activate the ester by interacting with the carbonyl carbon, increasing its electrophilicity. Simultaneously, one of the amino groups can function as a Brønsted base, activating the incoming amine nucleophile through hydrogen bonding and facilitating proton transfer. nih.govresearchgate.net This dual activation mechanism, where the catalyst interacts with both reactants, can significantly lower the activation energy of the reaction. Studies on related molecules, such as 2-pyridones, have demonstrated the effectiveness of this bifunctional approach in catalyzing aminolysis reactions under mild conditions. nih.govresearchgate.net

The formation of an amide bond is the fundamental reaction in peptide synthesis. The catalytic properties of substituted aminopyridines, most notably 4-dimethylaminopyridine (B28879) (DMAP), are widely exploited in acylation reactions. By analogy, this compound has potential applications in this field. It can act as a nucleophilic or base catalyst to accelerate the coupling of amino acids. researchgate.net In this role, the pyridine nitrogen can activate carboxylic acid derivatives (like anhydrides or esters) to facilitate the attack by the amino group of another amino acid. The synthesis of peptide derivatives of 4-aminopyridine (B3432731) has been explored, demonstrating the compatibility of the aminopyridine scaffold with peptide structures. nih.gov The development of efficient catalysts is crucial for modern peptide synthesis, and functionalized aminopyridines represent a promising class of compounds for this purpose.

Coordination Chemistry and Ligand Design

The this compound molecule possesses multiple potential donor atoms, making it an interesting candidate for ligand design in coordination chemistry. The pyridine ring nitrogen, with its sp²-hybridized lone pair, and the nitrogen atoms of the two exocyclic amino groups can all serve as coordination sites for metal ions. mdpi.com This multi-dentate character allows the molecule to bind to a metal center in various modes, potentially acting as a monodentate, bidentate chelating, or bridging ligand.

The ability to form stable complexes with transition metals could lead to the development of new catalysts, magnetic materials, or metallo-supramolecular assemblies. mdpi.comnih.gov The electronic properties of the ligand, and consequently the resulting metal complex, are influenced by the substituents on the pyridine ring. The interplay between the electron-donating amino groups and the electron-withdrawing chloro group can modulate the ligand field strength and the redox properties of the metal center. This tunability is a key aspect of modern ligand design, enabling the synthesis of coordination complexes with tailored reactivity and physical properties. mdpi.com

Interactive Data Table: Potential Applications

| Application Area | Key Functional Group(s) | Potential Role or Mechanism |

| Agrochemical Synthesis | 2-Chloro, 5-Amino, 4-Ethylamino | Precursor for creating complex heterocyclic pesticides and growth regulators. google.comchemicalbook.comnbinno.com |

| Specialized Dye Chemistry | 5-Amino | Can be diazotized and coupled to form azo dyes. google.comresearchgate.net |